

The Piperazine Scaffold: A Privileged Core in Modern Therapeutics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-[2-(4-Fluorophenoxy)ethyl]piperazine
Cat. No.:	B1298226

[Get Quote](#)

For Distribution Among Researchers, Scientists, and Drug Development Professionals

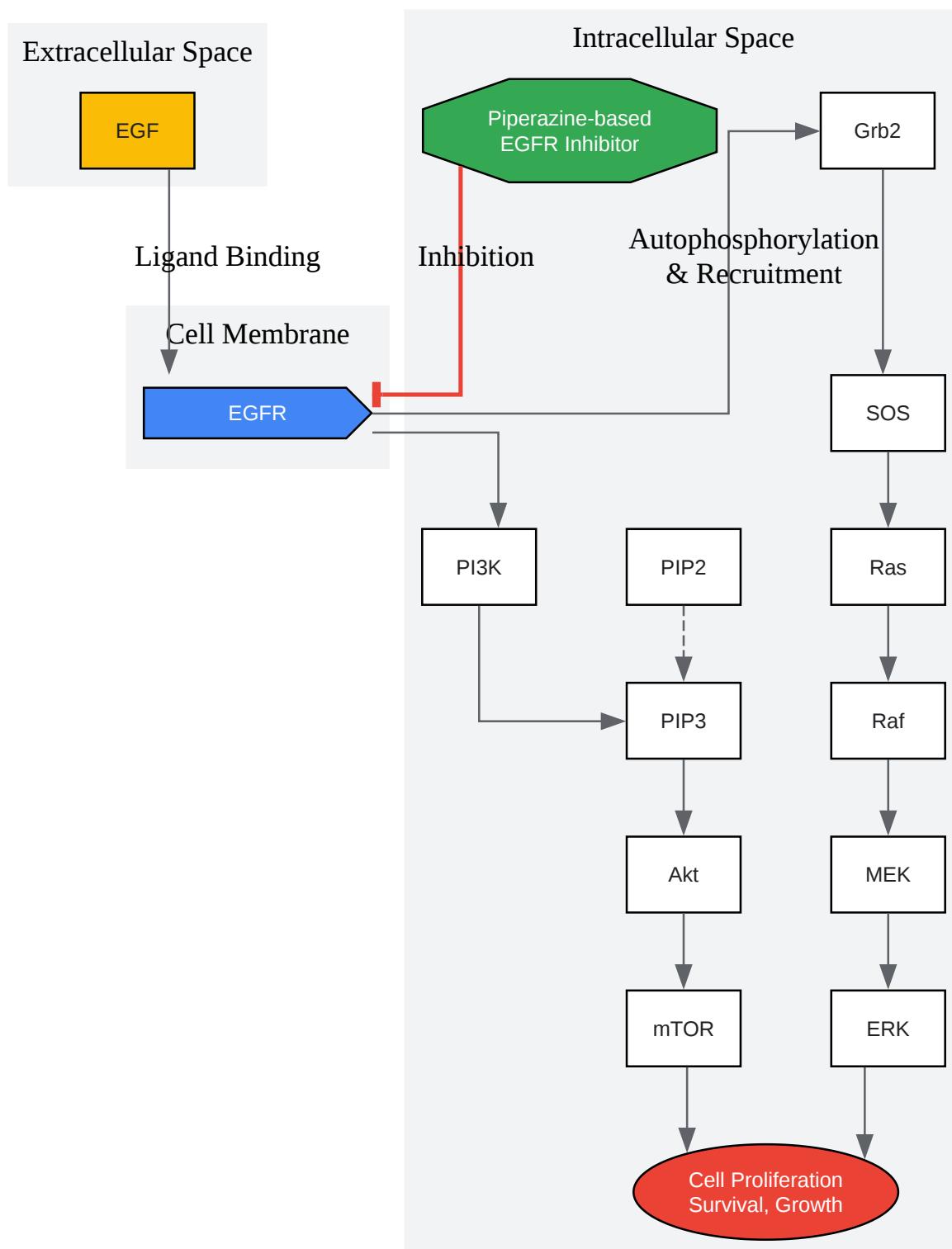
Abstract

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry, frequently referred to as a "privileged scaffold."^{[1][2]} Its remarkable versatility stems from a unique combination of physicochemical properties, including aqueous solubility, tunable basicity, and synthetic tractability, which allow for extensive structural modifications to optimize pharmacokinetic and pharmacodynamic profiles.^{[1][3]} This technical guide provides an in-depth exploration of the multifaceted therapeutic applications of piperazine derivatives, delving into their roles as anticancer, antipsychotic, antidepressant, antiviral, and antimicrobial agents. By synthesizing mechanistic insights with field-proven experimental protocols and quantitative data, this document aims to serve as a comprehensive resource for researchers and drug development professionals dedicated to leveraging the vast potential of this ubiquitous chemical moiety.

The Physicochemical Advantage of the Piperazine Moiety

The prevalence of the piperazine ring in a plethora of FDA-approved drugs is not coincidental.^{[4][5]} Its six-membered saturated structure provides a flexible yet conformationally defined linker, enabling the optimal spatial orientation of pharmacophoric groups for target

engagement. The two nitrogen atoms are key to its utility; they can be independently functionalized, allowing for the introduction of diverse substituents to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.^{[3][6]} This dual-handle approach facilitates the creation of vast chemical libraries for high-throughput screening and lead optimization. Furthermore, the basic nature of the piperazine nitrogens often enhances aqueous solubility and allows for the formation of pharmaceutically acceptable salts, improving bioavailability.^[1]


Anticancer Applications: Targeting Aberrant Signaling

Piperazine derivatives have emerged as a significant class of anticancer agents, with several compounds achieving clinical success.^{[7][8]} Their mechanisms of action are diverse, often involving the inhibition of key enzymes in cancer cell signaling pathways.

Mechanism of Action: Tyrosine Kinase Inhibition

A prominent example is Imatinib, a cornerstone in the treatment of chronic myeloid leukemia (CML).^[9] Imatinib functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, an aberrant fusion protein central to CML pathogenesis. The piperazine moiety in Imatinib plays a crucial role in its binding to the ATP-binding pocket of the kinase, preventing phosphorylation of downstream substrates and thereby inhibiting cancer cell proliferation and inducing apoptosis.^{[5][7]}

Beyond Bcr-Abl, piperazine derivatives have been designed to target other tyrosine kinases implicated in various cancers, such as the Epidermal Growth Factor Receptor (EGFR).^[10] Overactivation of the EGFR signaling pathway is a common driver of tumor growth. Piperazine-containing inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.^{[11][12]}

[Click to download full resolution via product page](#)

EGFR Signaling Pathway Inhibition

Quantitative Data: Anticancer Activity

The following table summarizes the *in vitro* cytotoxic activity of representative piperazine derivatives against various cancer cell lines.

Compound Class	Example Compound	Cancer Cell Line	Cancer Type	IC50/GI50 (μM)	Reference
Tyrosine Kinase Inhibitor	Imatinib	K562	Chronic Myeloid Leukemia	0.06 - 0.16	[7]
Thiophene Selenide	Compound 18i	A549	Lung Cancer	1.43 ± 0.08	[13]
Vindoline Conjugate	Compound 23	MDA-MB-468	Breast Cancer	1.00	[14]
Vindoline Conjugate	Compound 25	HOP-92	Non-small Cell Lung Cancer	1.35	[14]
Bis(thiazole) Hybrid	Compound 9i	HCT116	Colorectal Carcinoma	8.51 ± 2.5	[11]

Experimental Protocol: MTT Assay for Cytotoxicity

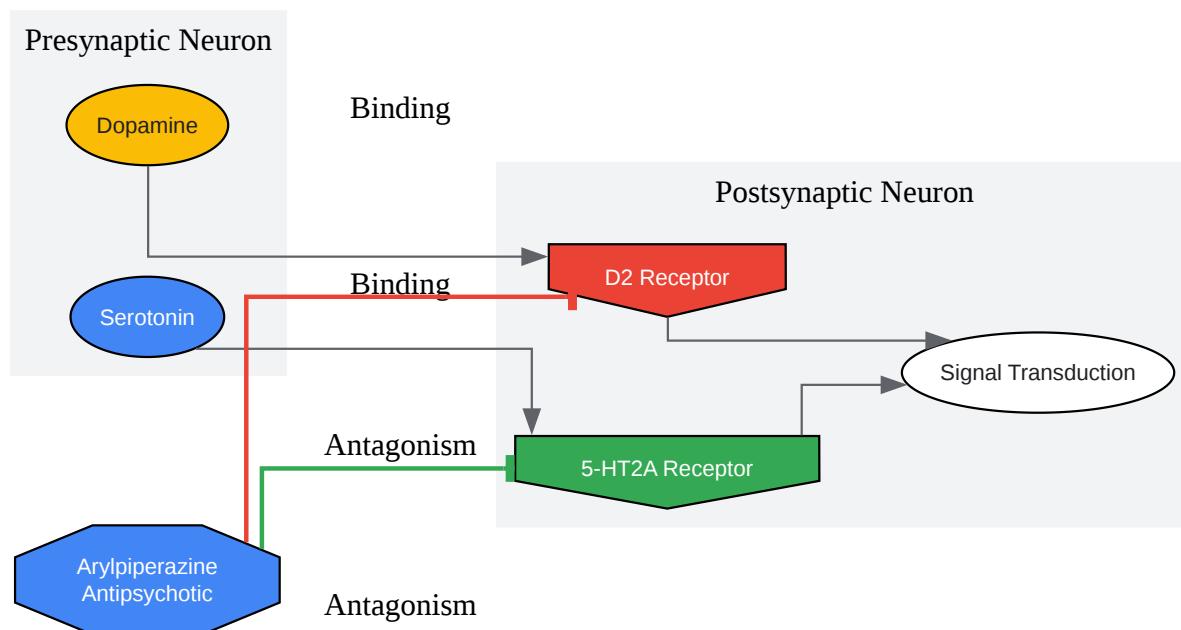
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

- Human cancer cell line (e.g., A549)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Piperazine derivative stock solution (in DMSO)
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader

Procedure:


- Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of the piperazine derivative in culture medium. Remove the old medium from the wells and add 100 μ L of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Central Nervous System (CNS) Applications

The ability of the piperazine scaffold to cross the blood-brain barrier has made it a mainstay in the development of drugs targeting the CNS.[15]

Antipsychotics: Modulating Dopamine and Serotonin Pathways

Many atypical antipsychotic drugs incorporate a piperazine moiety. These drugs typically exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.^{[16][17]} The "dopamine hypothesis" of schizophrenia suggests that hyperactivity in the mesolimbic dopamine pathway contributes to positive symptoms.^[18] By blocking D2 receptors, piperazine-based antipsychotics can alleviate these symptoms. Simultaneously, antagonism of 5-HT2A receptors is thought to improve negative symptoms and reduce the risk of extrapyramidal side effects associated with D2 blockade alone.^{[19][20]} Olanzapine is a widely prescribed atypical antipsychotic that exemplifies this dual-receptor antagonism.^[14]

[Click to download full resolution via product page](#)

Antipsychotic Drug Mechanism

Antidepressants: Targeting Serotonin Reuptake

Piperazine derivatives are also integral to the design of modern antidepressants.^{[20][21]} Many of these compounds function as selective serotonin reuptake inhibitors (SSRIs).^{[1][9]} The

serotonin transporter (SERT) is responsible for the reuptake of serotonin from the synaptic cleft. By blocking SERT, piperazine-based SSRIs increase the concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is believed to alleviate depressive symptoms.^{[3][22]} Vortioxetine is a multimodal antidepressant that, in addition to SERT inhibition, modulates the activity of several serotonin receptors.^[13]

Quantitative Data: Receptor Binding Affinities

The following table presents the binding affinities (Ki values) of representative piperazine-based CNS drugs for their primary targets. Lower Ki values indicate higher binding affinity.

Compound	Primary Targets	Ki (nM)	Reference
Antipsychotics			
Olanzapine	Dopamine D2	11	[14]
Serotonin 5-HT2A	4	[14]	
Compound 12a	Dopamine D2	300	[22][23]
Serotonin 5-HT1A	41.5	[22][23]	
Serotonin 5-HT2A	315	[22][23]	
Antidepressants			
Vortioxetine	Serotonin Transporter (SERT)	1.6	[13]
Serotonin 5-HT1A	15	[13]	
Serotonin 5-HT7	19	[13]	
Compound 9b	Serotonin 5-HT1A	23.9	[22]
Serotonin 5-HT2A	39.4	[22]	
Serotonin 5-HT7	45.0	[22]	

Experimental Protocol: Radioligand Binding Assay for D2 Receptor

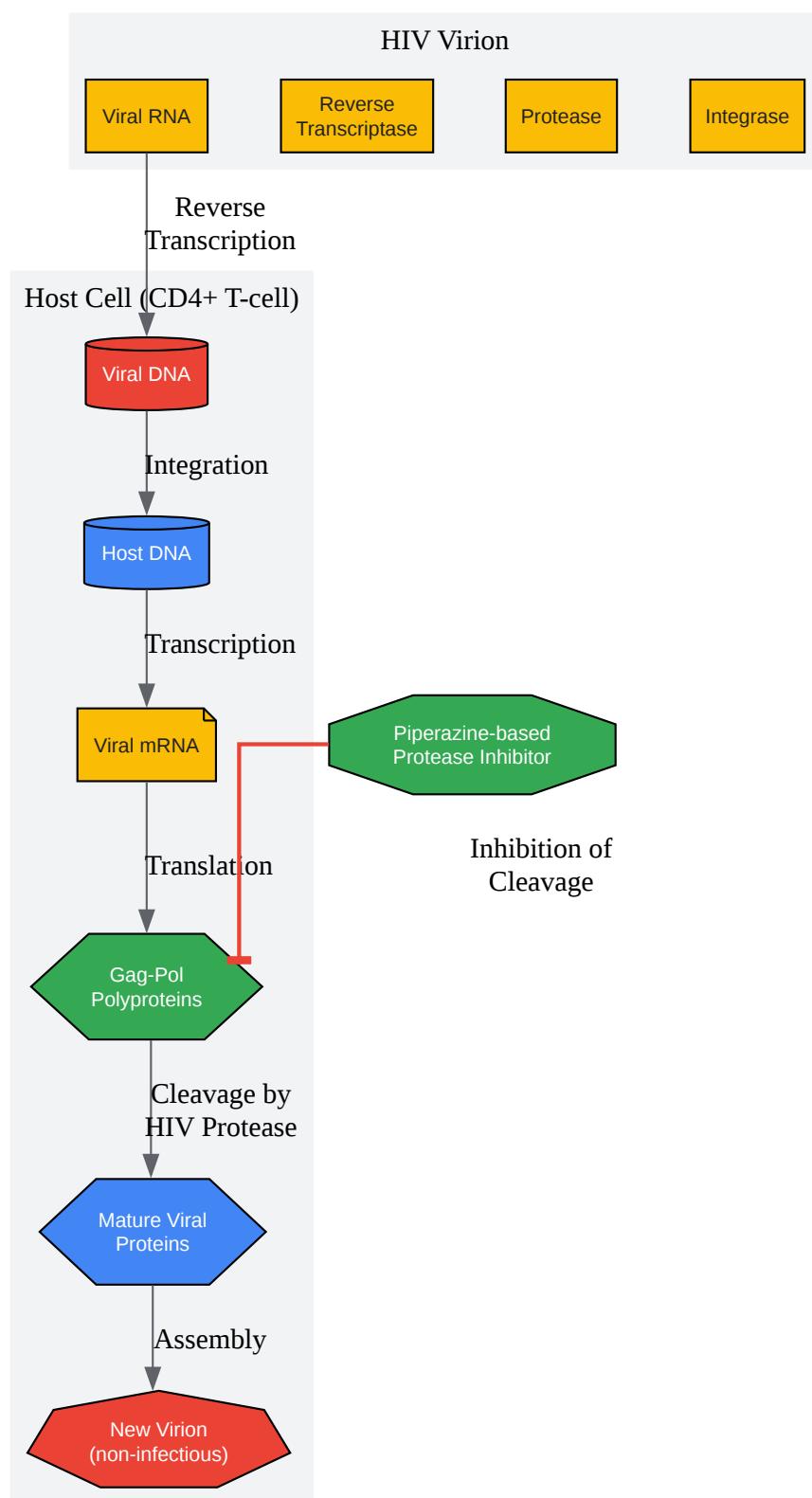
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

- Cell membranes expressing human dopamine D2 receptors
- Radioligand (e.g., $[3H]$ Spiperone)
- Test piperazine derivative
- Non-specific binding control (e.g., Haloperidol)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
- 96-well filter plates
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at its K_d).
- Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand, buffer, and a high concentration of the non-specific binding control.
- Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.


- **Filtration:** Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
- **Washing:** Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- **Scintillation Counting:** Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding by the test compound at each concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Anti-infective Applications

The piperazine scaffold is also a key component in numerous anti-infective agents, including antiviral, antibacterial, and antifungal drugs.

Antivirals: Inhibiting HIV Replication

Piperazine derivatives have been successfully developed as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle.^[24] HIV-1 protease cleaves viral polyproteins into functional proteins required for the assembly of new, infectious virions.^{[21][25]} Piperazine-containing inhibitors, such as Indinavir, are designed to mimic the transition state of the protease's natural substrate, binding tightly to the active site and blocking its function.^{[2][5]}

[Click to download full resolution via product page](#)

HIV Lifecycle and Protease Inhibition

Antibacterials: Targeting DNA Gyrase

The fluoroquinolone class of antibiotics, which includes the widely used Ciprofloxacin, often incorporates a piperazine ring.[\[6\]](#)[\[26\]](#) These agents exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[\[15\]](#)[\[27\]](#) The piperazine substituent at the C-7 position of the quinolone core is crucial for potent antibacterial activity and influences the spectrum of activity.[\[28\]](#)[\[29\]](#)

Antifungals: Inhibiting Ergosterol Biosynthesis

Azole antifungals represent a major class of drugs used to treat fungal infections. While not all azoles contain a piperazine ring, some potent derivatives do. These compounds inhibit the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[\[6\]](#)[\[30\]](#) Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately fungal cell death.[\[1\]](#)[\[28\]](#)

Quantitative Data: Anti-infective Activity

The following table provides a summary of the in vitro activity of representative piperazine-containing anti-infective agents.

Compound Class	Example Compound	Target Organism	Activity Metric	Value	Reference
Antiviral	Indinavir	HIV-1	IC ₅₀	0.5-1.0 nM	[2] [5]
Antibacterial	Ciprofloxacin	E. coli	MIC ₉₀ (μg/mL)	0.06	[31]
Ciprofloxacin	S. aureus		MIC ₉₀ (μg/mL)	1.0	[20]
Antifungal	Luliconazole	C. albicans	MIC (μM)	0.087 - 0.706	[2] [32]
Luliconazole	A. fumigatus		MIC (μM)	≤0.00087	[2] [32]
PC945	A. fumigatus		MIC (μM)	0.047 - 11.72	[2]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

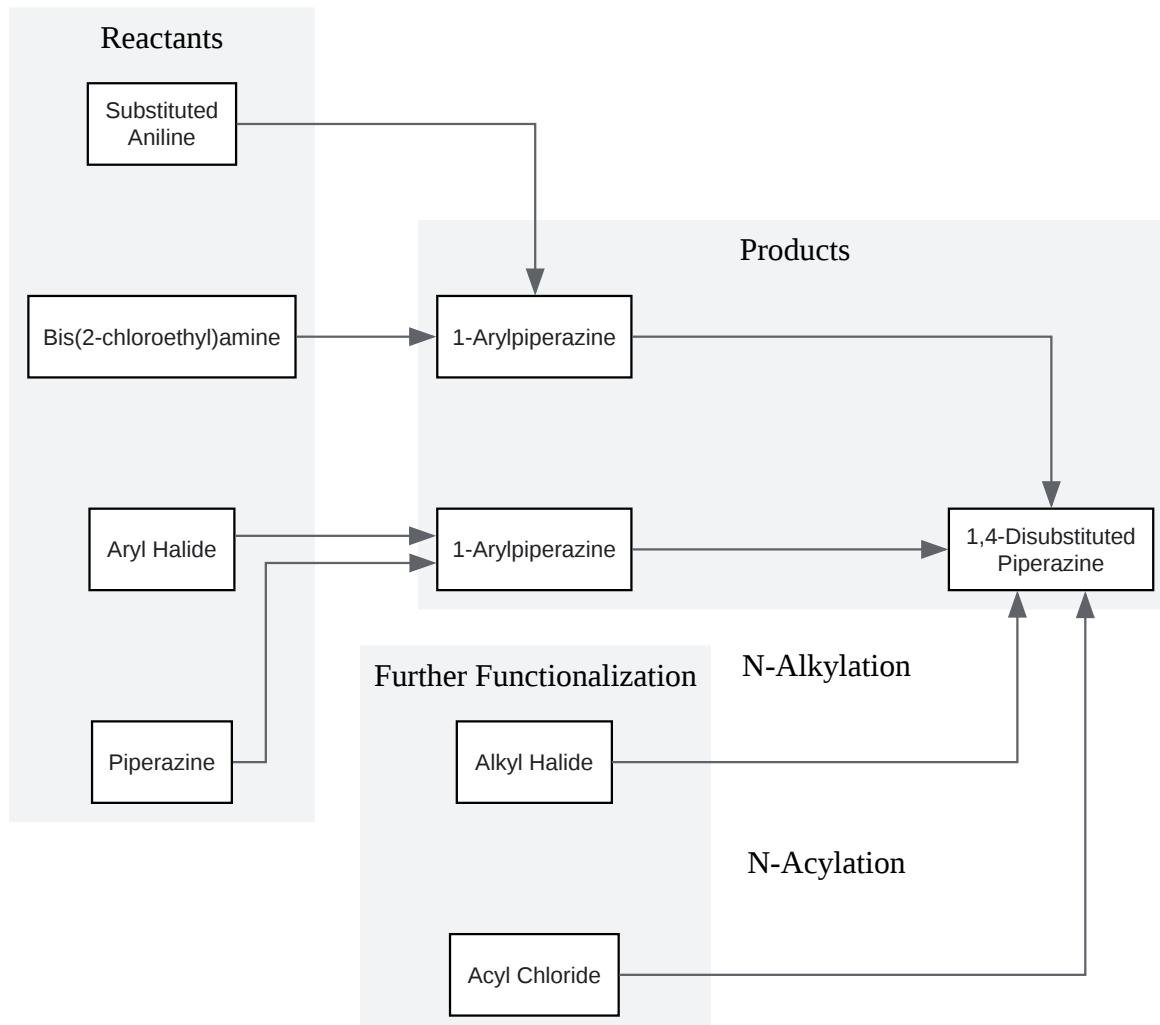
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

- Bacterial or fungal isolate
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- Piperazine derivative stock solution
- Sterile 96-well microtiter plates
- Inoculum suspension standardized to 0.5 McFarland
- Microplate reader or visual inspection

Procedure:

- Prepare Drug Dilutions: Prepare serial two-fold dilutions of the piperazine derivative in the broth medium directly in the 96-well plate.
- Prepare Inoculum: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5×10^5 CFU/mL for bacteria).
- Inoculate Plate: Add the standardized inoculum to each well containing the drug dilutions. Include a positive control well (inoculum without drug) and a negative control well (broth only).
- Incubation: Incubate the plate at the appropriate temperature (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
- Determine MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual


inspection or by measuring the optical density using a microplate reader.[12][23]

Synthesis of Piperazine Derivatives

The synthetic accessibility of the piperazine core is a key reason for its widespread use in drug discovery.[6] Numerous synthetic routes have been developed to construct and functionalize the piperazine ring.

General Synthetic Strategies

A common approach to synthesize 1-arylpiperazines involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine.[33] Alternatively, nucleophilic substitution of a leaving group on an aromatic ring with piperazine or a protected piperazine derivative is widely employed.[27][34] The nitrogen atoms of the piperazine ring can be selectively functionalized through various reactions, including N-alkylation, N-acylation, and reductive amination.

[Click to download full resolution via product page](#)

General Synthetic Routes to Piperazine Derivatives

Experimental Protocol: Synthesis of 1-(Diphenylmethyl)piperazine

This protocol describes a representative synthesis of a 1-substituted piperazine derivative.[29]

Materials:

- Diphenylmethyl bromide
- Piperazine
- Potassium iodide
- Sodium carbonate
- Toluene
- Methanol
- Chloroform

Procedure:

- Reaction Setup: In a round-bottom flask, combine diphenylmethyl bromide (0.16 mol), piperazine (0.32 mol), potassium iodide (0.16 mol), and sodium carbonate (0.81 mol) in toluene (400 mL).
- Reflux: Heat the stirred mixture at reflux for 3.5 hours.
- Workup: Cool the reaction mixture and filter to remove inorganic salts. Evaporate the filtrate to dryness to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel, eluting with a mixture of methanol and chloroform (e.g., 10% methanol in chloroform).
- Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield 1-(diphenylmethyl)piperazine. Confirm the structure and purity using techniques such as NMR and mass spectrometry.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent physicochemical and pharmacokinetic advantages, coupled with its synthetic versatility, ensure its enduring role in drug discovery.^{[3][4]} Future research will likely focus on the development of more selective and potent piperazine derivatives with improved safety.

profiles. The exploration of novel substitution patterns and the incorporation of the piperazine moiety into more complex molecular architectures will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases. As our understanding of disease biology deepens, the rational design of piperazine-based compounds targeting novel molecular pathways holds immense promise for addressing unmet medical needs.

References

- The piperazine scaffold for novel drug discovery efforts: the evidence to date
- Piperazine derivatives for therapeutic use: a perspective
- The piperazine scaffold for novel drug discovery efforts: the evidence to date
- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicit
- Clinical pharmacokinetics of imipramine
- Vortioxetine: Clinical Pharmacokinetics and Drug Interactions
- Mechanisms of action in antifungal drugs
- A Guide to the Vortioxetine Synthesis Process
- Synthesis of 1-Diphenylmethylpiperazine
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives
- Recent advances in the synthesis of piperazines: Focus on C–H Functionalization
- Piperazine derivatives with central pharmacological activity used as therapeutic tools
- Azole: Antifungal Drugs, Mechanism of Action
- An In-depth Technical Guide to the Synthesis and Characterization of Imipramine
- Clinical Pharmacokinetics of Ciprofloxacin
- Application Notes and Protocols for Piperazine Derivatives
- New Antifungal Agents with Azole Moieties
- Ciprofloxacin Synthesis
- First structure of human serotonin transporter solved
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties
- Novel Piperazine Derivatives
- New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors
- (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties
- Dopamine and Serotonin Interactions in Schizophrenia: A Focused Review of Mechanisms and Therapeutic Implications
- A flow-based synthesis of Imipramine

- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis
- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay
- Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Deriv
- The Fungal CYP51s: Their Functions, Structures, Rel
- Coumarin-Piperazine Tethered 1,2,3-Triazoles: EGFR Targeting Anti-Breast Cancer Evalu
- Different synthetic routes to vortioxetine hydrobromide
- HIV-1 protease: mechanism and drug discovery
- The Recent Development of Piperazine and Piperidine Deriv
- Simplified schematic diagram of the EGFR signaling p
- Understanding Neurotransmitters in Schizophrenia Beyond Dopamine
- (PDF)
- A Facile Total Synthesis for Large-Scale Production of Im
- Alterations of dopamine and serotonin transmission in schizophrenia
- An insight into the therapeutic potential of piperazine-based anticancer agents
- The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue
- 2564887 New route of synthesis to vortioxetine salts
- New synthetic method of ciprofloxacin
- An Overview of Human Immunodeficiency Virus-1 Antiretroviral Drugs: General Principles and Current St
- Comparison of minimum inhibitory concentration values for fluoroquinolones against *Escherichia coli* causing urinary tract infect
- MICs of different fluoroquinolones against 22 S.
- CN104356092A - Prepar
- Table S1. Minimum inhibitory concentration (MIC- mg/mL)
- Molecular Docking Study: Application to the Epidermal Growth Factor Receptor

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Crystal structures of HIV protease V82A and L90M mutants reveal changes in the indinavir-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inhibition of *Candida albicans* CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin Transporter Structure Revealed | Technology Networks [technologynetworks.com]
- 16. researchgate.net [researchgate.net]
- 17. Ciprofloxacin binding to GyrA causes global changes in the proteome of *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US7989623B2 - Process for making n-(diphenylmethyl)piperazines - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]

- 20. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against *Pseudomonas aeruginosa* and Methicillin-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Azole and Amphotericin B MIC Values against *Aspergillus fumigatus*: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. biorxiv.org [biorxiv.org]
- 28. researchgate.net [researchgate.net]
- 29. prepchem.com [prepchem.com]
- 30. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. smj.org.sa [smj.org.sa]
- 32. mdpi.com [mdpi.com]
- 33. EP2062881B1 - Process for making N-(diphenylmethyl)piperazines - Google Patents [patents.google.com]
- 34. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Piperazine Scaffold: A Privileged Core in Modern Therapeutics]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298226#potential-therapeutic-applications-of-piperazine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com